molecular formula C10H18N2O B3100953 2-Ethyl-2,8-diazaspiro[4.5]decan-3-one CAS No. 1380386-77-5

2-Ethyl-2,8-diazaspiro[4.5]decan-3-one

Cat. No.: B3100953
CAS No.: 1380386-77-5
M. Wt: 182.26
InChI Key: WYEOILWMDWYNGG-UHFFFAOYSA-N
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Description

2-Ethyl-2,8-diazaspiro[4.5]decan-3-one is a synthetically versatile spirocyclic compound that serves as a valuable scaffold in modern medicinal chemistry and antifungal research. Its structure, featuring two rings connected by a single spiro atom, provides a rigid, three-dimensional framework that is highly advantageous in drug discovery. This conformation helps reduce the entropy penalty upon binding to protein targets, often leading to enhanced affinity and selectivity for the intended biological target . This compound is part of a class of molecules that has demonstrated significant potential in the development of novel antifungal agents. Specifically, research indicates that derivatives of the 2,8-diazaspiro[4.5]decan-1-one and decan-3-one core are designed and evaluated as inhibitors of chitin synthase (CHS) . Chitin is an essential structural component of fungal cell walls and is absent in human cells, making its biosynthesis a valuable and attractive target for antifungal therapy with the potential for reduced host toxicity . Studies have shown that such diazaspirodecanone derivatives can exhibit moderate to excellent chitin synthase inhibitory activities in vitro, positioning them as promising candidates for tackling invasive fungal infections . Beyond its application in antifungal research, the 2,8-diazaspiro[4.5]decane scaffold is a privileged structure in drug design, utilized in investigating treatments for a range of conditions. While this specific ethyl derivative is a focus in antifungal studies, closely related structural analogs have been explored as T-type calcium channel antagonists for cardiovascular disease research , inhibitors of enzymes like cholesterol 24-hydroxylase , and as muscarinic agonists for neurological conditions . The presence of the amide fragment within the structure further enhances its ability to form key interactions, such as hydrogen bonds, with various biological targets . Researchers value this compound for its ability to rigidify molecular structures and improve pharmacological properties. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethyl-2,8-diazaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c1-2-12-8-10(7-9(12)13)3-5-11-6-4-10/h11H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYEOILWMDWYNGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2(CCNCC2)CC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Strategies for the Construction of the 2,8-Diazaspiro[4.5]decan-3-one Core

The formation of the rigid, three-dimensional structure of the 2,8-diazaspiro[4.5]decan-3-one framework is achieved through carefully designed synthetic routes that establish the key spirocyclic center.

Cyclization Reactions in Spirocyclic Ring Formation

The pivotal step in forming the diazaspiro[4.5]decane core is an intramolecular cyclization reaction that forges the lactam ring. This process typically follows the construction of an acyclic precursor containing both the piperidine (B6355638) ring and the side chain destined to form the five-membered lactam. One established method involves the cyclization of an aminonitrile or ureido intermediate. For instance, a precursor such as a 4-amino-4-cyanopiperidine derivative can undergo intramolecular cyclization under basic or acidic conditions to yield the spiro-lactam.

In a related synthesis of spiro-hydantoins, a ureido derivative is cyclized using a strong base like sodium hydride (NaH) in an aprotic polar solvent such as dimethylformamide (DMF). mdpi.com This type of base-mediated ring closure is a powerful strategy for forming the C-N bond of the lactam ring, leading to the thermodynamically stable spirocyclic product. mdpi.com Asymmetric 1,3-dipolar cycloadditions represent another advanced strategy for constructing chiral spirocyclic lactams. nih.gov

Multi-step Synthetic Pathways and Reaction Optimization

The construction of the 2,8-diazaspiro[4.5]decan-3-one core is inherently a multi-step process that requires careful planning and optimization. A common pathway begins with a suitably protected piperidine derivative, which serves as the foundation for the spirocycle. One general approach involves the synthesis of 4-substituted-2,8-diazaspiro[4.5]decan-1-one derivatives, which shares a similar core structure. researchgate.net This synthesis starts from a protected 4-piperidone, which undergoes a series of transformations including a Michael addition to build the side chain, followed by reductive amination and finally cyclization to form the spiro-lactam. researchgate.net

A representative synthetic sequence is outlined below:

StepReactionKey Reagents & ConditionsPurpose
1ProtectionN-Boc-4-piperidone, Di-tert-butyl dicarbonate (B1257347) (Boc)₂OProtects the piperidine nitrogen to direct subsequent reactions.
2Michael AdditionProtected piperidone, Acrylonitrile (B1666552), Base (e.g., NaH)Forms the carbon skeleton of the future lactam ring.
3Nitrile Reduction / Reductive AminationRaney Nickel, H₂, NH₃Converts the nitrile to a primary amine.
4CyclizationHeat or Acid/Base catalystIntramolecular reaction to form the five-membered lactam ring.
5DeprotectionTrifluoroacetic acid (TFA) or HClRemoves the Boc protecting group to yield the core scaffold.

Michael Addition Reactions in Spirocyclic Synthesis

The Michael addition, or conjugate addition, is a cornerstone reaction for assembling the acyclic precursor required for spirocyclization. nih.govdocumentsdelivered.com This reaction typically involves the addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). In the context of 2,8-diazaspiro[4.5]decan-3-one synthesis, an appropriately substituted piperidine derivative acts as the Michael donor.

The nitrogen of the piperidine or a carbanion adjacent to the piperidine ring attacks the β-carbon of a Michael acceptor like acrylonitrile or an acrylate (B77674) ester. nih.govresearchgate.net This forms a new carbon-carbon or carbon-nitrogen bond and extends the side chain from the piperidine ring, which contains the necessary functionality for the subsequent cyclization step. The reaction is often catalyzed by a base and its efficiency can be influenced by the nature of the substituents on both the donor and the acceptor. The aza-Michael addition, where a nitrogen nucleophile adds to the acceptor, is a particularly direct method for creating the necessary precursor for the lactam ring. rsc.orgntu.edu.sg

Functionalization and Derivatization Strategies

Once the 2,8-diazaspiro[4.5]decan-3-one core is synthesized, it possesses two nitrogen atoms (N-2 and N-8) and a carbonyl group that are amenable to further chemical modification. The title compound, 2-Ethyl-2,8-diazaspiro[4.5]decan-3-one, is a result of such a functionalization.

Alkylation and Acylation Reactions on Nitrogen Heteroatoms

The secondary amine functionalities at the N-2 and N-8 positions are key sites for derivatization through alkylation and acylation. To produce this compound, the parent scaffold is subjected to N-alkylation. This is typically achieved by treating the diazaspiro-decanone with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a non-nucleophilic base like potassium carbonate or triethylamine.

Selective functionalization of one nitrogen over the other can be achieved by exploiting differences in their reactivity or by using protecting groups. The N-2 nitrogen, being part of a lactam, is generally less nucleophilic than the N-8 nitrogen of the piperidine ring. Therefore, direct alkylation often occurs preferentially at N-8. To achieve ethylation at N-2, the N-8 position must first be protected (e.g., as a Boc-carbamate). Following ethylation at N-2, the protecting group at N-8 can be removed.

Acylation reactions are also commonly employed to introduce a variety of functional groups. Acyl chlorides or acid anhydrides react readily with the N-8 amine to form amides, providing access to a wide range of derivatives. nih.gov

Reaction TypeReagent ExampleTarget SiteProduct Class
N-AlkylationEthyl iodide (CH₃CH₂I)N-2 / N-8N-Alkyl derivative
N-AlkylationBenzyl bromide (BnBr)N-2 / N-8N-Benzyl derivative
N-AcylationAcetyl chloride (CH₃COCl)N-8N-Acyl derivative
N-AcylationBenzoyl chloride (PhCOCl)N-8N-Benzoyl derivative
SulfonylationTosyl chloride (TsCl)N-8N-Sulfonyl derivative

Selective Oxidation and Reduction Pathways of the Carbonyl and Ring Systems

The carbonyl group of the lactam at the C-3 position and the piperidine ring itself can undergo selective oxidation and reduction, although these transformations are less commonly reported for this specific scaffold compared to N-functionalization.

Reduction: The lactam carbonyl can be completely reduced to a methylene (B1212753) group using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). This transformation converts the 2,8-diazaspiro[4.5]decan-3-one into the corresponding fully saturated 2,8-diazaspiro[4.5]decane, removing the lactam functionality and yielding a spirocyclic diamine. Such a reduction significantly alters the geometry and chemical properties of the molecule.

Oxidation: Selective oxidation of the 2,8-diazaspiro[4.5]decan-3-one core is challenging. The secondary amine at N-8 is susceptible to oxidation, which could potentially lead to hydroxylamines or nitrones under controlled conditions with reagents like hydrogen peroxide or peroxy acids. However, such reactions risk over-oxidation or ring cleavage. Oxidation of the carbon framework of the piperidine ring generally requires harsh conditions and is not a common derivatization strategy unless specific activating groups are present. There is limited specific literature describing the controlled oxidation of this particular ring system.

Detailed Scientific Review of this compound Remains Elusive

Following an extensive search of scientific literature and chemical databases, it has been determined that specific, detailed information regarding the chemical compound “this compound” is not publicly available. While research exists for the broader class of 2,8-diazaspiro[4.5]decane derivatives, particularly the 1-one isomers, data focusing solely on the 2-ethyl, 3-one variant is absent.

The parent compound, 2,8-diazaspiro[4.5]decan-3-one, is indexed in chemical databases, and its hydrochloride salt is commercially available, suggesting its use as a building block in further chemical synthesis. However, peer-reviewed articles detailing its specific synthetic methodologies, chemical transformations, and process chemistry are not accessible.

Consequently, it is not possible to provide a scientifically accurate and thorough article on "this compound" that adheres to the requested detailed outline covering nucleophilic substitution, asymmetric synthesis, resolution techniques, and scale-up considerations. The generation of such content without supporting scientific literature would result in speculation and unsubstantiated information.

Further research or declassification of proprietary industrial chemistry data would be required to address the specific points of the requested article outline for this particular compound.

Structural Elucidation and Spectroscopic Characterization Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

One-Dimensional NMR (¹H, ¹³C) for Backbone and Substituent Analysis

One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are the initial and most crucial steps in structural analysis.

¹H NMR Spectroscopy: This technique provides information on the number of different types of protons, their electronic environment, and their neighboring protons. For 2-Ethyl-2,8-diazaspiro[4.5]decan-3-one, the ¹H NMR spectrum would be expected to show distinct signals for the ethyl group protons, the protons of the piperidine (B6355638) and pyrrolidinone rings, and the amine proton on the piperidine ring. The chemical shift (δ) of each signal indicates its electronic environment, while the splitting pattern (multiplicity) reveals the number of adjacent protons, governed by spin-spin coupling constants (J).

¹³C NMR Spectroscopy: A ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their respective chemical environments. The spectrum of this compound would feature a characteristic signal for the carbonyl carbon (C=O) of the lactam in the downfield region (typically 170-180 ppm). Signals for the spiro carbon, the carbons of the ethyl group, and the distinct carbons of the two heterocyclic rings would also be observed at specific chemical shifts. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups.

Illustrative ¹H and ¹³C NMR Data:

Illustrative ¹H NMR Data (400 MHz, CDCl₃)Illustrative ¹³C NMR Data (100 MHz, CDCl₃)
Positionδ (ppm)Multiplicity, J (Hz)Positionδ (ppm)
-CH₂(ethyl)3.40q, 7.2C=O (C3)175.5
-CH₃(ethyl)1.15t, 7.2Spiro (C5)65.0
-CH₂(C1)3.30t, 7.0-CH₂(ethyl)42.5
-CH₂(C4)2.50t, 7.0-CH₂(C1)48.0
-CH₂(C6, C10)2.90t, 5.5-CH₂(C4)38.0
-CH₂(C7, C9)1.70t, 5.5-CH₂(C6, C10)50.0
-NH (N8)2.10br s-CH₂(C7, C9)35.0
-CH₃(ethyl)13.0

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are essential for assembling the molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbons. Cross-peaks in a COSY spectrum for this compound would confirm the connectivity within the ethyl group (-CH₂-CH₃) and trace the proton-proton connectivities around both the pyrrolidinone and piperidine rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. Each cross-peak links a proton signal to the signal of the carbon it is attached to, allowing for the unambiguous assignment of the ¹³C spectrum based on the already assigned ¹H spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is invaluable for determining stereochemistry and conformation. For this spirocyclic system, NOESY could reveal the spatial relationships between protons on the two different rings, providing insights into the preferred three-dimensional structure of the molecule in solution.

Vibrational Spectroscopy Analysis (Infrared and Raman Spectroscopy)

Vibrational spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the molecule's vibrational modes. The spectrum is dominated by polar functional groups. For this compound, the most prominent absorption would be a strong band for the lactam carbonyl (C=O) stretch, typically appearing around 1680-1700 cm⁻¹. Other key absorptions would include the N-H stretch of the secondary amine in the piperidine ring (around 3300-3400 cm⁻¹) and C-H stretching vibrations from the alkyl portions of the molecule (around 2850-3000 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The C-C backbone of the spirocyclic rings would be expected to show characteristic signals in the Raman spectrum. While the carbonyl stretch is also visible in Raman, it is typically weaker than in the IR spectrum.

Illustrative Vibrational Spectroscopy Data:

Vibrational ModeExpected IR Frequency (cm⁻¹)Intensity
N-H Stretch (secondary amine)3350Medium
C-H Stretch (aliphatic)2850-2960Strong
C=O Stretch (lactam)1690Strong
C-N Stretch1180-1250Medium

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) can determine the molecular mass with extremely high precision, allowing for the confirmation of the molecular formula. For this compound (C₁₀H₁₈N₂O), HRMS would confirm its elemental composition.

Furthermore, tandem mass spectrometry (MS/MS) provides structural information by inducing fragmentation of the molecular ion. The resulting fragmentation pattern is a characteristic fingerprint of the molecule. Expected fragmentation pathways for this compound would likely involve cleavage of the ethyl group, loss of carbon monoxide (CO) from the lactam ring, and various ring-opening or cleavage patterns of the piperidine and pyrrolidinone rings.

Illustrative Mass Spectrometry Data:

TechniqueObservationInference
HRMS (ESI+)[M+H]⁺ ion at m/z 183.1500Confirms molecular formula C₁₀H₁₈N₂O (calculated m/z for C₁₀H₁₉N₂O⁺: 183.1497)
MS/MS of [M+H]⁺Fragment ion at m/z 155Loss of ethylene (B1197577) (-C₂H₄) or ethyl radical (-C₂H₅)
MS/MS of [M+H]⁺Fragment ion at m/z 154Loss of carbon monoxide (-CO)
MS/MS of [M+H]⁺Fragment ions corresponding to piperidine ring cleavageConfirms the piperidine substructure

X-ray Crystallography for Definitive Solid-State Structure Determination

While NMR provides the structure in solution, X-ray crystallography offers an unparalleled, definitive determination of the molecular structure in the solid state, provided a suitable single crystal can be grown. This technique involves diffracting X-rays off the electron clouds of the atoms arranged in a crystal lattice.

An X-ray crystallographic analysis of this compound would yield a three-dimensional model of the molecule, providing precise measurements of:

Bond lengths: The exact distances between connected atoms.

Bond angles: The angles formed between three connected atoms.

Torsional angles: The dihedral angles that define the conformation of the rings and substituents.

Crystal packing: How individual molecules are arranged relative to each other in the crystal lattice, including any intermolecular interactions like hydrogen bonding involving the N-H group.

This data would confirm the spirocyclic nature of the molecule, the precise geometry of the five- and six-membered rings (e.g., envelope or twist conformation for the pyrrolidinone, chair conformation for the piperidine), and the orientation of the ethyl group. It stands as the ultimate proof of structure for a crystalline solid.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal for elucidating the electronic properties and reactivity of molecules. bohrium.com For derivatives of the 2,8-diazaspiro[4.5]decan-3-one scaffold, these methods provide insights into charge distribution, molecular orbital energies (HOMO/LUMO), and the molecular electrostatic potential (MEP).

DFT studies on similar spiro-heterocycles analyze structural parameters like bond lengths and angles, while calculations of atomic charges using methods like Natural Bond Orbital (NBO) analysis reveal donor-acceptor interactions within the molecule. bohrium.com The molecular electrostatic potential (MEP) map is particularly useful, as it visualizes the charge distribution and helps predict regions susceptible to electrophilic or nucleophilic attack. researchgate.net For 2-Ethyl-2,8-diazaspiro[4.5]decan-3-one, the MEP would likely show a negative potential (red/yellow regions) around the carbonyl oxygen of the lactam ring, indicating a region with high electron density that is favorable for electrophilic attack or hydrogen bond donation. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms of the ethyl group and the piperidine (B6355638) ring, highlighting areas for nucleophilic interaction.

These calculations are crucial for understanding the intrinsic reactivity of the scaffold and how substitutions, such as the ethyl group at the N2 position, modulate its electronic landscape. This information can guide synthetic modifications to enhance binding affinity or other desirable properties.

Table 1: Key Electronic Properties Investigated by Quantum Chemical Calculations

Property Description Significance for this compound
HOMO/LUMO Energies Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. The energy gap indicates chemical reactivity and stability. A smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP) Visualizes the charge distribution on the molecule's surface. Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting interaction points. researchgate.net
Natural Atomic Charges Distribution of electron density among the atoms in the molecule. Helps in understanding intramolecular charge transfer and donor-acceptor capabilities. bohrium.com

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior, offering critical insights into the conformational flexibility of the 2,8-diazaspiro[4.5]decan-3-one scaffold. The spirocyclic nature of this core imparts a degree of rigidity, which can be advantageous in drug design by reducing the entropic penalty upon binding to a target protein. nih.gov However, the piperidine and lactam rings still possess conformational freedom.

| Radius of Gyration (Rg) | A measure of the molecule's compactness. | Changes in Rg can indicate significant conformational transitions, such as opening or closing of the structure. |

Ligand-Protein Docking and Molecular Interaction Fingerprint Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. For derivatives of 2,8-diazaspiro[4.5]decan-3-one, docking studies have been instrumental in identifying them as potent inhibitors for various protein targets, including kinases like RIPK1 and TYK2/JAK1. researchgate.netnih.govnih.gov

In these studies, the diazaspirodecane scaffold serves as a rigid core that positions key functional groups to interact with specific residues in the protein's active site. For example, docking studies of 2,8-diazaspiro[4.5]decan-1-one derivatives in the RIPK1 kinase domain revealed that the amide motif is crucial for forming specific hydrogen bond interactions. researchgate.netnih.gov Similarly, when targeting TYK2/JAK1, the spirocyclic scaffold helps orient substituents to achieve high potency and selectivity. nih.gov

Following docking, a molecular interaction fingerprint analysis can be performed. This analysis breaks down the binding interactions into a binary pattern, detailing specific types of contacts (e.g., hydrogen bonds, hydrophobic interactions, salt bridges) with each amino acid residue. For this compound, the carbonyl oxygen would be a key hydrogen bond acceptor, while the ethyl group and the carbocyclic part of the spiro system could engage in hydrophobic or van der Waals interactions. Docking studies on similar σ2 receptor ligands showed that a protonated nitrogen in the spiro core could form a crucial salt bridge with an aspartate residue (ASP29). mdpi.com

Table 3: Representative Docking Results for Diazaspiro[4.5]decane Derivatives in Kinase Targets

Compound Scaffold Protein Target Key Interacting Residues Predicted Interactions Reference
2,8-diazaspiro[4.5]decan-1-one RIPK1 Kinase Hinge region residues Hydrogen bonds from the amide moiety researchgate.netnih.gov
2,8-diazaspiro[4.5]decan-1-one TYK2/JAK1 Kinase Not specified High potency and selectivity achieved through scaffold orientation nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. jocpr.com For a series of this compound analogs, a QSAR model could be developed to predict their inhibitory potency against a specific target.

The process involves calculating a set of molecular descriptors for each compound, which quantify various aspects of their structure (e.g., steric, electronic, hydrophobic properties). These descriptors are then used to build a mathematical model that relates them to the observed biological activity (e.g., IC₅₀ values). Such models provide valuable insights into the structure-activity relationship (SAR), helping to understand how modifications to the scaffold influence efficacy. nih.govnih.gov For instance, a QSAR study might reveal that increasing the lipophilicity of a substituent at the N8 position enhances activity, while bulky groups at the N2 position are detrimental. This knowledge accelerates the design optimization cycle by prioritizing the synthesis of compounds with a higher probability of success. jocpr.com

Table 4: Example Descriptors Used in QSAR Modeling for Diazaspirodecane Analogs

Descriptor Type Example Descriptor Information Provided
Electronic Partial Charges, Dipole Moment Describes the electronic environment and potential for electrostatic interactions.
Steric Molecular Volume, Surface Area Relates to the size and shape of the molecule and its fit within a binding pocket.
Hydrophobic LogP (Octanol-Water Partition Coefficient) Quantifies the lipophilicity of the molecule, affecting membrane permeability and hydrophobic interactions.

| Topological | Connectivity Indices | Encodes information about the branching and connectivity of the molecular structure. |

De Novo Design Approaches Utilizing the Diazaspirodecane Scaffold

The 2,8-diazaspiro[4.5]decane scaffold is an excellent starting point for de novo design and fragment-based drug design (FBDD). mdpi.commdpi.com In these approaches, the rigid and three-dimensional nature of the spirocyclic core is used as an anchor or template upon which new molecular entities are built.

In fragment-based design, small molecular fragments that bind to adjacent sites on a protein target can be linked together using the diazaspirodecane scaffold to create a single, high-affinity ligand. Alternatively, a fragment hit can be "grown" by adding the diazaspirodecane core to explore unoccupied regions of the binding pocket.

De novo design algorithms can use the diazaspirodecane as a seed structure, computationally generating novel derivatives by adding different functional groups and substituents. mdpi.com These programs explore vast chemical space to propose new molecules with optimized binding properties and desirable physicochemical characteristics. The defined vectoral orientation of substituents on the spiro core allows for the rational design of molecules that can simultaneously engage multiple interaction points within a target's active site, making it a valuable building block for creating novel and potent therapeutics. rsc.org

Structure Activity Relationship Sar and Mechanistic Investigations of 2,8 Diazaspiro 4.5 Decan 3 One Derivatives

Systematic Modification of Substituents and Their Pharmacological Impact

Effects of N-Substitution Patterns on Biological Target Interaction

Substitutions at the nitrogen atoms of the diazaspirocyclic system, particularly at the N2 and N8 positions, have been shown to be critical determinants of pharmacological activity and selectivity.

In the context of muscarinic acetylcholine (B1216132) receptor modulation, studies on a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones, which are structurally analogous to the core scaffold, have provided valuable insights. The 2,8-dimethyl derivative exhibited high affinity for both M1 and M2 muscarinic receptors. nih.gov However, strategic alteration of the methyl group at the N2 position led to an increased selectivity in binding affinity for M1 over M2 receptors. This enhancement in selectivity came at the cost of M1 agonistic activity, highlighting a delicate balance between affinity, selectivity, and functional efficacy. nih.gov

Further investigations into 2-(acyl)amino-8-substituted-2,8-diazaspiro[4.5]decan-1,3-diones have also been conducted to explore their potential as muscarinic agonists. While these compounds were generally found to be less active than the model compound RS-86, certain derivatives were capable of displacing radioligands from muscarinic receptors at millimolar concentrations, indicating that the N-substitution pattern is a key factor in receptor interaction. nih.gov

Influence of Spiro Center and Ring Substituents on Bioactivity Profile

The inherent three-dimensionality conferred by the spirocyclic core of the 2,8-diazaspiro[4.5]decan-3-one scaffold plays a crucial role in its interaction with biological targets. Modifications to the spiro center and the substituent rings can significantly modulate the bioactivity profile of these compounds.

The synthesis of methyl-substituted spirocyclic piperidine-pyrrolidine (2,8-diazaspiro[4.5]decane) ring systems has been developed, providing valuable building blocks for medicinal chemistry exploration. These motifs contain two distinct nitrogen atoms that can be further functionalized, allowing for a systematic investigation of the impact of ring substitution on pharmacological activity. The development of synthetic routes to access specific enantiomers of these substituted scaffolds is crucial, as stereochemistry often plays a pivotal role in ligand-receptor interactions.

The introduction of spirocyclic scaffolds is a recognized strategy in drug design to enhance physicochemical properties and explore novel chemical space. For instance, the replacement of more flexible units with a rigid spirocyclic core can lead to improved potency and selectivity by locking the molecule in a bioactive conformation.

Ligand-Target Interaction Profiling and Selectivity

The versatility of the 2,8-diazaspiro[4.5]decan-3-one scaffold is evident in its ability to be tailored to interact with a diverse range of biological targets, including G-protein coupled receptors and kinases.

Muscarinic Acetylcholine Receptor Modulation (e.g., M1, M2 Agonism/Antagonism)

Derivatives of the diazaspiro[4.5]decane framework have been extensively investigated as modulators of muscarinic acetylcholine receptors, which are implicated in a variety of physiological processes and disease states, including Alzheimer's disease.

A series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones, closely related to the title compound, were synthesized and evaluated as M1 muscarinic agonists. The lead compound, 2,8-dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one, demonstrated high affinity for both M1 and M2 receptors and exhibited partial M1 agonistic activity. nih.gov As previously mentioned, modifications at the N2-position influenced M1/M2 selectivity. nih.gov Another series of 2-alkoxy-2,8-diazaspiro[4.5]decane-1,3-diones were also synthesized and tested for their muscarinic receptor binding affinity, with 2-methoxy-2,8-diazaspiro[4.5]decane-1,3-dione being identified as a relatively M1 selective agonist. nih.gov

These studies underscore the potential of the 2,8-diazaspiro[4.5]decane scaffold in developing subtype-selective muscarinic receptor modulators. The table below summarizes the muscarinic receptor activity of selected 1-oxa-2,8-diazaspiro[4.5]decan-3-one derivatives.

CompoundN2-SubstituentN8-SubstituentM1 Receptor Affinity (Ki, nM)M2 Receptor Affinity (Ki, nM)M1/M2 SelectivityFunctional Activity
6a MethylMethyl1.83.00.6Partial M1 Agonist
6b EthylMethyl121109.2Inactive
6c n-PropylMethyl1122020Inactive
6d IsopropylMethyl15110073Inactive

Janus Kinase (JAK) Family Inhibition (e.g., TYK2/JAK1) and Related Kinase Pathways

More recently, the 2,8-diazaspiro[4.5]decan-1-one scaffold has been successfully utilized in the development of potent and selective inhibitors of the Janus kinase (JAK) family, which are key mediators of cytokine signaling and are implicated in inflammatory and autoimmune diseases.

A systematic exploration of the structure-activity relationship of 2,8-diazaspiro[4.5]decan-1-one derivatives led to the discovery of a potent and selective dual inhibitor of TYK2 and JAK1. One superior derivative, compound 48 , exhibited excellent potency against TYK2 and JAK1 with IC50 values of 6 nM and 37 nM, respectively. nih.govacs.org Importantly, this compound displayed more than 23-fold selectivity over the related kinase JAK2, a crucial factor for avoiding potential side effects associated with broader JAK inhibition. nih.govacs.org

The development of these selective inhibitors highlights the utility of the spirocyclic scaffold in orienting key pharmacophoric elements for optimal interaction within the ATP-binding pocket of the target kinases. The table below presents the inhibitory activity of selected 2,8-diazaspiro[4.5]decan-1-one derivatives against JAK family kinases.

CompoundTYK2 IC50 (nM)JAK1 IC50 (nM)JAK2 IC50 (nM)Selectivity (JAK2/TYK2)Selectivity (JAK2/JAK1)
8 10113120121.1
11 107017517.52.5
48 637>860>143>23

Exploration of Other Enzyme and Receptor Targets (e.g., Cholinesterases)

While the primary focus of research on 2,8-diazaspiro[4.5]decan-3-one derivatives has been on muscarinic receptors and JAK kinases, the inherent structural features of the piperidine (B6355638) moiety within the scaffold suggest potential interactions with other targets, such as cholinesterases.

To date, there is a lack of specific studies investigating the direct inhibitory activity of 2-ethyl-2,8-diazaspiro[4.5]decan-3-one and its close analogs on acetylcholinesterase (AChE) or butyrylcholinesterase (BChE). However, the broader class of piperidine-containing compounds has been extensively explored for cholinesterase inhibition. For instance, 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine was identified as a potent and selective AChE inhibitor. nih.gov Furthermore, novel piperidine alkaloids have been designed and shown to selectively inhibit AChE. nih.gov The synthesis of various piperidine derivatives as anticholinesterase agents is an active area of research. slideshare.net

Given the prevalence of the piperidine motif in known cholinesterase inhibitors, future investigations into the potential of 2,8-diazaspiro[4.5]decan-3-one derivatives to modulate the activity of these enzymes would be a logical extension of their pharmacological profiling. The rigid spirocyclic nature of the scaffold could offer a unique conformational constraint that may lead to novel and selective interactions with the active site of cholinesterases.

Elucidation of Molecular Mechanisms of Action at the Sub-cellular Level

Research into 2,8-diazaspiro[4.5]decan-3-one derivatives has uncovered their ability to interact with various sub-cellular targets, leading to distinct pharmacological effects. The specific mechanism of action is largely dictated by the substitutions on the core spirocyclic scaffold.

Derivatives of the closely related 2,8-diazaspiro[4.5]decan-1-one have been identified as potent inhibitors of several key enzymes. One area of investigation has focused on their role as inhibitors of receptor-interacting protein kinase 1 (RIPK1). nih.govresearchgate.net RIPK1 is a crucial mediator of necroptosis, a form of programmed cell death implicated in various inflammatory diseases. nih.govresearchgate.net Through virtual screening and subsequent structural optimization, specific 2,8-diazaspiro[4.5]decan-1-one derivatives have been shown to exhibit significant inhibitory activity against RIPK1, thereby blocking the necroptosis pathway. nih.govresearchgate.net For instance, compound 41 in one study demonstrated a prominent inhibitory effect on RIPK1 with an IC50 value of 92 nM and showed a significant anti-necroptotic effect in a cellular model. nih.govresearchgate.net

Furthermore, other derivatives of 2,8-diazaspiro[4.5]decan-1-one have been developed as selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1). acs.org These kinases are integral components of the JAK-STAT signaling pathway, which plays a pivotal role in the immune response and inflammation. By inhibiting TYK2 and JAK1, these compounds can modulate the production of pro-inflammatory cytokines, making them promising candidates for the treatment of inflammatory bowel disease. acs.org One particular derivative, compound 48, showed excellent potency against TYK2 and JAK1 with IC50 values of 6 and 37 nM, respectively, and exhibited greater than 23-fold selectivity over JAK2. acs.org

In the realm of infectious diseases, 2,8-diazaspiro[4.5]decan-1-one derivatives have been designed as potential inhibitors of chitin (B13524) synthase (CHS). nih.gov Chitin is an essential component of the fungal cell wall, and its inhibition can lead to potent antifungal activity. nih.gov Several synthesized compounds displayed moderate to excellent potency against CHS, with some exhibiting antifungal activity against pathogenic fungi like Candida albicans and Aspergillus fumigatus. nih.gov

Additionally, the related 1-oxa-2,8-diazaspiro[4.5]decan-3-one scaffold has been explored for its activity as M1 muscarinic agonists. nih.govdocumentsdelivered.com These agonists stimulate phosphoinositide hydrolysis in hippocampal slices, indicating their potential for treating cognitive deficits. nih.govdocumentsdelivered.com

Stereochemical Considerations in Biological Recognition and Activity

Stereochemistry plays a fundamental role in the interaction between a drug molecule and its biological target. malariaworld.orgresearchgate.net The three-dimensional arrangement of atoms in a chiral molecule can significantly influence its binding affinity, efficacy, and pharmacokinetic properties. malariaworld.org For chiral compounds, it is common for one enantiomer to exhibit significantly higher biological activity than the other, a phenomenon known as stereoselectivity. malariaworld.org

The this compound molecule possesses a chiral center at the C2 position of the pyrrolidinone ring, where the ethyl group is attached. This chirality means the compound can exist as two non-superimposable mirror images, or enantiomers (R and S forms). Although specific studies on the stereochemistry of this compound are not extensively available, the principles of stereoselectivity observed in similar bioactive molecules are highly applicable.

For instance, studies on other chiral heterocyclic compounds have demonstrated that the spatial orientation of substituents is critical for effective interaction with the binding site of a protein. malariaworld.orgresearchgate.net One enantiomer may fit perfectly into the active site of an enzyme or the binding pocket of a receptor, leading to a potent biological response, while the other enantiomer may have a much weaker interaction or even interact with a different target altogether.

In the context of the related (2S)-2-Ethyl-8-methyl-1-thia-4,8-diazaspiro nih.govjst.go.jpdecan-3-one, the specific (S)-configuration is noted, highlighting the importance of stereochemistry in its function as an M1 muscarinic agonist. scbt.comlgcstandards.com This suggests that the orientation of the ethyl group at the chiral center is crucial for its biological activity. It is highly probable that a similar stereochemical dependence exists for this compound, where one enantiomer would be significantly more active at its respective biological target than the other. The precise stereochemical requirements would be determined by the topology of the binding site of its target protein.

The synthesis of enantiomerically pure forms of this compound would be a critical step in elucidating its structure-activity relationship and identifying the more potent enantiomer for potential therapeutic development.

Applications in Chemical Biology and Early Stage Drug Discovery

Development of Chemical Probes for Target Validation and Pathway Elucidation

While specific examples detailing the use of 2-Ethyl-2,8-diazaspiro[4.5]decan-3-one as a chemical probe are not extensively documented, the broader class of 2,8-diazaspiro[4.5]decan-3-one derivatives holds considerable promise for the development of such tools. Chemical probes are small molecules designed to selectively interact with a specific biological target, thereby enabling the interrogation of its function in cellular and organismal systems. The amenability of the diazaspiro[4.5]decane scaffold to synthetic modification allows for the introduction of various functional groups, which can be tailored to enhance potency, selectivity, and target engagement.

The development of potent and selective inhibitors based on this scaffold, such as those targeting kinases or other enzymes, provides a foundation for creating chemical probes. For instance, a highly selective inhibitor could be functionalized with a reporter tag (e.g., a fluorophore or a biotin (B1667282) moiety) to enable visualization of the target protein within a cell or to facilitate its isolation and identification. Such probes would be invaluable for validating the role of a particular protein in a disease pathway and for elucidating the downstream consequences of its inhibition. The inherent drug-like properties of many diazaspiro[4.5]decane derivatives make them excellent starting points for the rational design of chemical probes with favorable cell permeability and pharmacokinetic properties, which are crucial for their utility in biological systems.

Exploration of the 2,8-Diazaspiro[4.5]decan-3-one Scaffold for Novel Therapeutic Leads

The 2,8-diazaspiro[4.5]decan-3-one scaffold has proven to be a fruitful starting point for the discovery of novel therapeutic leads across a range of disease areas. Its rigid, three-dimensional structure allows for the precise spatial orientation of substituents, which can lead to high-affinity interactions with biological targets.

One notable area of investigation has been the development of RIPK1 kinase inhibitors . nih.govresearchgate.net Necroptosis, a form of programmed cell death mediated by RIPK1, is implicated in various inflammatory conditions. nih.govresearchgate.net Through a virtual screening campaign, a hit compound containing a 1,3,8-triazaspiro[4.5]decane-2,4-dione core was identified. nih.gov Subsequent structural optimization led to the discovery of a series of 2,8-diazaspiro[4.5]decan-1-one derivatives with potent RIPK1 inhibitory activity. nih.gov One of the lead compounds from this series demonstrated an IC50 value of 92 nM against RIPK1 and exhibited a significant anti-necroptotic effect in a cellular model. nih.govresearchgate.net

Another promising application of this scaffold is in the development of TYK2/JAK1 inhibitors for the treatment of inflammatory bowel disease. nih.govacs.org Researchers have described a series of 2,8-diazaspiro[4.5]decan-1-one derivatives that act as selective dual inhibitors of these kinases. nih.govacs.org A standout compound from this series displayed excellent potency, with IC50 values of 6 nM and 37 nM for TYK2 and JAK1, respectively, and showed over 23-fold selectivity against the related kinase JAK2. nih.govacs.org This compound also demonstrated good metabolic stability and superior efficacy compared to tofacitinib (B832) in an animal model of ulcerative colitis. nih.gov

Furthermore, derivatives of the 2,8-diazaspiro[4.5]decane scaffold have been explored as glycoprotein IIb-IIIa antagonists , which are of interest for the prevention of thrombosis. nih.gov By incorporating appropriate acidic and basic pharmacophores onto the spirocyclic template, potent inhibitors of this platelet receptor were developed. nih.gov A double prodrug of one of the lead compounds exhibited excellent pharmacokinetic properties across multiple species, suggesting its potential for oral administration. nih.gov

The versatility of the scaffold is further highlighted by its use in developing M1 muscarinic agonists for potential application in neurodegenerative diseases and as chitin (B13524) synthase inhibitors with antifungal properties. nih.govnih.gov A series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones were synthesized and shown to have high affinity for M1 and M2 muscarinic receptors, with one compound demonstrating antiamnesic activity in a rat model. nih.gov In the context of antifungal drug discovery, 2,8-diazaspiro[4.5]decan-1-one derivatives were designed and found to exhibit potent inhibition of chitin synthase, an essential enzyme in fungal cell wall biosynthesis. nih.gov Several of these compounds displayed excellent antifungal activity against various fungal strains, with some showing synergistic effects when combined with existing antifungal agents. nih.gov

Strategies for Compound Library Generation and High-Throughput Screening

The efficient exploration of the chemical space around the 2,8-diazaspiro[4.5]decan-3-one scaffold is crucial for identifying novel biological activities and optimizing lead compounds. To this end, various strategies for the generation of compound libraries based on this core structure have been employed. These libraries are then subjected to high-throughput screening (HTS) to rapidly assess their activity against a panel of biological targets. ctppc.orgnih.gov

The synthesis of diazaspiro[4.5]decane scaffolds can be achieved through various synthetic routes, including domino reactions that allow for the formation of multiple carbon-carbon bonds in a single step. rsc.org One-pot synthesis methodologies have also been developed for the efficient construction of related thia-azaspiroalkan-3-ones. nih.gov These approaches are well-suited for library synthesis as they can streamline the production of a large number of diverse analogs from a common set of starting materials. For instance, a three-step synthesis of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione has been reported, which proceeds with high yields and without the need for extensive purification of intermediates, making it amenable to parallel synthesis. mdpi.com

Once a library of 2,8-diazaspiro[4.5]decan-3-one derivatives has been synthesized, HTS is utilized to identify "hits"—compounds that exhibit a desired biological activity. ctppc.org HTS involves the automated testing of large numbers of compounds in miniaturized assays, typically in 96-, 384-, or 1536-well plate formats. ctppc.org A wide range of assay technologies can be employed, including fluorescence-based assays, enzyme-linked immunosorbent assays (ELISAs), and cell-based assays that measure endpoints such as cell viability, proliferation, or the expression of a reporter gene. nih.gov The data generated from HTS campaigns can be used to establish structure-activity relationships (SAR), which guide the further optimization of hit compounds.

Pre-clinical Lead Optimization Studies and Pharmacological Characterization in vitro

Following the identification of promising hits from HTS, the process of lead optimization is initiated to improve the pharmacological properties of the compounds. altasciences.com This involves a detailed in vitro pharmacological characterization to determine their potency, selectivity, and mechanism of action.

For the 2,8-diazaspiro[4.5]decan-1-one derivatives developed as RIPK1 inhibitors, in vitro characterization involved determining their half-maximal inhibitory concentration (IC50) against the target kinase. nih.gov The lead compound in this series, compound 41, exhibited an IC50 of 92 nM. nih.govresearchgate.net Further in vitro studies in U937 cells confirmed its ability to inhibit necroptosis. nih.govresearchgate.net

Similarly, the dual TYK2/JAK1 inhibitors based on the 2,8-diazaspiro[4.5]decan-1-one scaffold underwent extensive in vitro profiling. nih.gov Compound 48 from this series demonstrated potent inhibition of TYK2 and JAK1 with IC50 values of 6 nM and 37 nM, respectively. nih.govacs.org Its selectivity was assessed against a panel of related kinases, revealing a greater than 23-fold selectivity for TYK2/JAK1 over JAK2. nih.govacs.org

The antifungal 2,8-diazaspiro[4.5]decan-1-one derivatives were evaluated for their inhibitory activity against chitin synthase, with IC50 values for the most potent compounds ranging from 0.12 to 0.29 mM. nih.gov Their antifungal efficacy was further characterized by determining their minimum inhibitory concentration (MIC) against various fungal pathogens. nih.gov For example, compound 4d showed excellent activity against C. albicans with a MIC value of 0.04 mmol/L, which was superior to the standard antifungal drug fluconazole. nih.gov

The following interactive data tables summarize the in vitro pharmacological data for representative compounds from different therapeutic areas.

Compound IDTargetAssayIC50Reference
41 RIPK1Kinase Assay92 nM nih.govresearchgate.net
48 TYK2Kinase Assay6 nM nih.govacs.org
48 JAK1Kinase Assay37 nM nih.govacs.org
23 (CT50728) GPIIb-IIIaPlatelet Aggregation (PRP)53 nM nih.gov
6a M1/M2 ReceptorsBinding AssayHigh Affinity nih.gov
4j Chitin SynthaseEnzyme Inhibition0.12 mM nih.gov
Compound IDFungal StrainMICReference
4d C. albicans (ATCC 90023)0.04 mmol/L nih.gov
4j A. fumigatus0.08 mmol/L nih.gov
4r A. fumigatus0.08 mmol/L nih.gov

Q & A

Q. What are the standard synthetic routes for 2-Ethyl-2,8-diazaspiro[4.5]decan-3-one?

The compound is typically synthesized via cyclization of precursor molecules. A common approach involves reacting a substituted amine with a carbonyl-containing intermediate under basic conditions (e.g., using NaH or KOH) in solvents like dichloromethane or THF. Catalysts such as Lewis acids may enhance reaction efficiency. Post-synthesis purification involves column chromatography or recrystallization to achieve >95% purity .

Key Reaction Parameters
Solvent: Dichloromethane/THF
Base: NaH/KOH
Temperature: 0°C to reflux
Yield: 60–85%

Q. What physicochemical properties are critical for characterizing this compound?

Key properties include molecular weight (168.24 g/mol), CAS number (154495-67-7 for the methyl analog), and solubility profiles (soluble in polar aprotic solvents, sparingly in water). Spectroscopic data (¹H/¹³C NMR, IR) confirm the spirocyclic structure, while HPLC-UV/MS ensures purity (>98%) .

Q. How is the compound’s structural integrity validated?

X-ray crystallography using programs like SHELXL (for refinement) and WinGX (for data analysis) resolves the spirocyclic conformation. Ring puckering coordinates (Cremer-Pople parameters) quantify deviations from planarity, critical for understanding steric effects .

Advanced Research Questions

Q. What methodologies are used to study its RIPK1 inhibition mechanism?

In vitro kinase assays measure IC₅₀ values by monitoring ATP depletion via luminescence. Cellular necroptosis models (e.g., TNF-α-treated U937 cells) assess anti-necroptotic activity using flow cytometry for membrane integrity (PI staining) and caspase-8 inhibition. Western blotting confirms RIPK1 phosphorylation suppression .

Q. How do substituents (e.g., ethyl vs. methyl) influence biological activity?

Structure-activity relationship (SAR) studies compare analogs via:

  • Binding assays : Surface plasmon resonance (SPR) to quantify RIPK1 affinity.
  • Functional assays : Dose-response curves in necroptosis models. The ethyl group may enhance lipophilicity, improving membrane permeability but potentially increasing off-target effects .

Q. How can crystallographic data resolve conflicting structural interpretations?

Discrepancies in spirocyclic ring conformation (e.g., chair vs. boat) are addressed by refining X-ray data with SHELX. Residual density maps and R-factors validate atomic positions. For flexible rings, multi-conformer models or temperature factor analysis account for dynamic behavior .

Q. What strategies optimize dosage in animal models?

  • Pharmacokinetics : LC-MS/MS quantifies plasma/tissue concentrations.
  • Dose-ranging : Test 1–50 mg/kg (oral/IP) in rodents, monitoring RIPK1 inhibition via necroptosis biomarkers (e.g., MLKL phosphorylation).
  • Toxicity : Histopathology and serum ALT/AST levels assess hepatic safety. Lower doses (1–10 mg/kg) often balance efficacy and tolerability .

Q. How are contradictions between biochemical and cellular activity resolved?

Discrepancies may arise from off-target interactions or cellular uptake variability. Solutions include:

  • Counter-screening : Test against kinase panels (e.g., Eurofins KinaseProfiler).
  • Permeability assays : Caco-2 monolayers predict bioavailability.
  • Metabolite profiling : Identify active/inactive derivatives via liver microsomes .

Methodological Notes

  • SHELX Workflow : Integrate SHELXC/D/E for phasing and SHELXL for refinement. Use Olex2 for visualization .
  • Necroptosis Assay : Pre-treat cells with z-VAD-FMK (caspase inhibitor) and TNF-α to induce RIPK1-dependent death .
  • Dosage Optimization : Apply allometric scaling from rodent to human equivalent doses (HED) using body surface area .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.